5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a pyrazole ring substituted with an ethyl group and a fluorine atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Ethyl and Fluoro Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling of the Pyrazole and Thiadiazole Rings: The final step involves coupling the pyrazole and thiadiazole rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines or hydrazines.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new agrochemicals and pharmaceuticals, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: The parent compound.
5-(1-ethyl-5-chloro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: A similar compound with a chlorine atom instead of a fluorine atom.
5-(1-ethyl-5-bromo-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: A similar compound with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. This makes the compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
5-(1-ethyl-5-fluoropyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN5S/c1-2-13-5(8)4(3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLODPXMNJXVKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN=C(S2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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